Carmoterol

Asthma COPD Bronchodilation

Carmoterol is a pure (R,R)-enantiomer ultra-LABA providing bronchodilation for at least 24 hours in clinical studies, with a 30-hour duration of action for prolonged ex vivo models. It demonstrates 3-6x higher potency than formoterol and 78x higher than salbutamol in antigen-induced bronchoconstriction models. Its atypical steep binding curve and single high-affinity receptor state make it a critical tool for β-arrestin biased agonism studies. Available at 98% purity from multiple suppliers.

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
CAS No. 147568-66-9
Cat. No. B116560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmoterol
CAS147568-66-9
Synonymscarmoterol
carmoterol hydrochloride
CHF 4226.01
CHF4232.01
TA 2005
TA-2005
Molecular FormulaC21H24N2O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O
InChIInChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1
InChIKeyIHOXNOQMRZISPV-YJYMSZOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carmoterol (CAS 147568-66-9): An Ultra-Long-Acting Beta-2 Agonist for Respiratory Research


Carmoterol (INN; development codes TA-2005 and CHF-4226) is a non-catechol, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) [1]. As a pure (R,R)-enantiomer, it exhibits high selectivity and affinity for the β2-adrenoceptor in both pharmacological and radioligand-binding studies [1][2]. Preclinical and early clinical investigations have focused on its potential as a once-daily bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma [3].

Why Generic Substitution of Carmoterol is Not Supported by Evidence


The class of long-acting β2-agonists (LABAs) is not functionally interchangeable. While many compounds share the same molecular target, their pharmacological profiles—specifically their onset of action, duration of effect, and potency in distinct disease models—diverge significantly [1]. Carmoterol demonstrates a unique combination of ultra-long duration and high potency that distinguishes it from earlier LABAs like formoterol and salmeterol, as well as other developmental ultra-LABAs [2]. Procuring a generic LABA without considering these quantifiable differences risks selecting a compound with a shorter duration of action or lower potency in the specific experimental or clinical context of interest. The following section provides direct comparative evidence for why Carmoterol should be prioritized for specific research applications.

Quantitative Differentiation of Carmoterol (147568-66-9) from Comparators


Carmoterol Exhibits 2x Longer Duration of Action in Humans than Salmeterol or Formoterol

In a clinical study with mild asthmatic individuals, a single dose of carmoterol resulted in a significant improvement in Forced Expiratory Volume in 1 second (FEV1) that was sustained for 30 hours post-inhalation [1]. This duration is twice as long as the 12-hour duration observed for both salmeterol and formoterol [1]. This extended duration is a key differentiator, suggesting a potential for once-daily dosing compared to the twice-daily regimen required for older LABAs.

Asthma COPD Bronchodilation FEV1

Carmoterol is 11-15x More Potent than Salmeterol in Guinea Pig Bronchoconstriction Models

In an anesthetized guinea pig model, the ED50 (dose effective in 50% of the population) for intravenous carmoterol to inhibit histamine-induced bronchoconstriction was 0.024 μg/kg [1]. This was significantly more potent than salmeterol, which had an ED50 of 2.00 μg/kg in the same assay [1]. The difference represents a greater than 83-fold increase in potency for carmoterol over salmeterol. Similar trends were observed in serotonin-challenged cats, where carmoterol's ED50 was 0.019 μg/kg compared to 0.52 μg/kg for salmeterol, representing a 27-fold increase in potency [1].

Bronchodilation In Vivo Potency Guinea Pig

Carmoterol is 3-6x More Potent than Formoterol in Antigen-Induced Bronchoconstriction Models

In a guinea pig model of passive sensitization, carmoterol demonstrated superior potency in inhibiting antigen-induced bronchoconstriction compared to formoterol [1]. The ED50 for intravenously administered carmoterol was 0.09 μg/kg, while that for formoterol was 0.30 μg/kg [1]. In an active sensitization model, the ED50 for carmoterol was 0.24 μg/kg, compared to 1.40 μg/kg for formoterol, representing a nearly 6-fold increase in potency [1].

Asthma Allergy In Vivo Potency Antigen Challenge

Carmoterol's Potency Advantage is Amplified in Allergic vs. Non-Allergic Models

The relative potency of carmoterol compared to other β2-agonists was not constant across different challenge models. In guinea pig studies, carmoterol's potency ratio to reference drugs was consistently greater in antigen-induced bronchoconstriction models (allergic) compared to spasmogen-induced models (non-allergic) [1]. For example, carmoterol was 78x more potent than salbutamol in the antigen-induced model versus 10x more potent in the histamine-induced model [1]. This suggests a unique pharmacological advantage in allergic airways.

Asthma Mechanism of Action Selectivity Potency

Carmoterol Demonstrates Unique Binding Kinetics Compared to Isoprenaline and Salbutamol

In radioligand binding studies, carmoterol (TA-2005) exhibited an atypical pharmacological profile [1]. While the non-selective agonist isoprenaline and the short-acting agonist salbutamol displayed shallow displacement curves indicative of two distinct receptor binding states (high and low affinity), carmoterol produced a steep displacement curve with only one binding state, even in the absence of GTP analogues [1]. Its pKd,high value was 8.2, indicating tight binding to the receptor [1]. This unique binding characteristic suggests a distinct mechanism of β2-adrenoceptor activation.

Binding Kinetics Pharmacology β2-Adrenoceptor

High-Impact Research Applications for Carmoterol (CAS 147568-66-9)


Evaluating Ultra-Long-Acting Bronchodilation in Human Precision-Cut Lung Slices

Carmoterol's 30-hour duration of action in human clinical studies [1] makes it an ideal positive control or investigational compound for ex vivo models of prolonged bronchodilation. Researchers can use precision-cut lung slices from human donors to study the sustained effects of carmoterol on small airway relaxation over 24-48 hours, directly comparing it to shorter-acting LABAs like formoterol to elucidate mechanisms governing ultra-long action.

Dissecting Allergic Airway Hyperresponsiveness in Preclinical Models

For researchers utilizing guinea pig or mouse models of allergic asthma, carmoterol is a superior tool due to its enhanced potency in antigen-induced bronchoconstriction compared to non-allergic challenges [2]. Its 3-6x higher potency than formoterol and 78x higher potency than salbutamol in these specific models allows for more sensitive assessment of bronchoprotection and can help delineate signaling pathways that are uniquely amplified during an allergic response.

Investigating β2-Adrenoceptor Binding Kinetics and Biased Agonism

Carmoterol's atypical molecular pharmacology, characterized by a steep binding curve and a single high-affinity receptor state [3], distinguishes it from classical β2-agonists. It is a valuable tool for researchers in molecular pharmacology and receptor biology who are studying the relationship between ligand binding kinetics, receptor conformation, and downstream signaling pathways (e.g., G-protein vs. β-arrestin biased agonism) to understand the basis of its unique duration of action.

Preclinical Development of Once-Daily Fixed-Dose Combination Inhalers

Carmoterol's ultra-long duration of action, providing bronchodilation for at least 24 hours [1], makes it a logical candidate for preclinical formulation studies investigating once-daily fixed-dose combinations. This is evidenced by the clinical trial evaluating a budesonide/carmoterol fixed combination (CHF 5188) [4]. Researchers can use carmoterol as a model ultra-LABA to optimize dry powder or metered-dose inhaler formulations aimed at achieving stable 24-hour lung delivery with an inhaled corticosteroid or a long-acting muscarinic antagonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carmoterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.